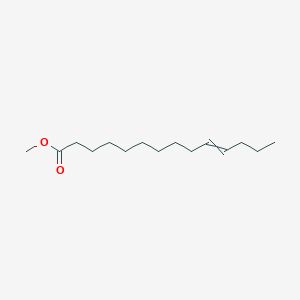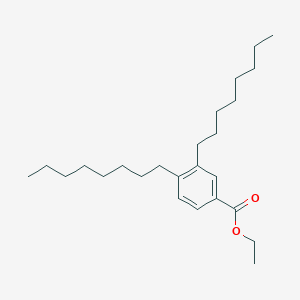
Ethyl 3,4-dioctylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dioctylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with two octyl groups at the 3 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioctylbenzoate typically involves the esterification of 3,4-dioctylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-dioctylbenzoic acid+ethanolsulfuric acidethyl 3,4-dioctylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3,4-dioctylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 3,4-dioctylbenzoic acid.
Reduction: 3,4-dioctylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dioctylbenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and lubricants.
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dioctylbenzoate involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other biomolecules.
Comparación Con Compuestos Similares
Ethyl 3,4-dioctylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyl substituents, making it less lipophilic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-dioctylbenzoic acid: The free acid form, which has different solubility and reactivity properties.
Uniqueness: The presence of two octyl groups in this compound imparts unique lipophilic properties, making it suitable for applications where hydrophobic interactions are crucial. This distinguishes it from simpler esters and benzoic acid derivatives.
Propiedades
Número CAS |
134347-45-8 |
|---|---|
Fórmula molecular |
C25H42O2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
ethyl 3,4-dioctylbenzoate |
InChI |
InChI=1S/C25H42O2/c1-4-7-9-11-13-15-17-22-19-20-24(25(26)27-6-3)21-23(22)18-16-14-12-10-8-5-2/h19-21H,4-18H2,1-3H3 |
Clave InChI |
NBOGTELYKFRWHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C=C(C=C1)C(=O)OCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


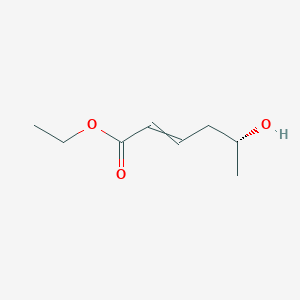
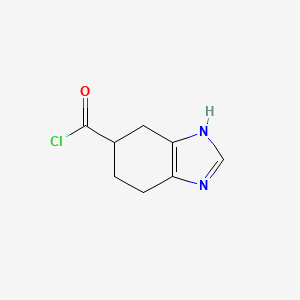
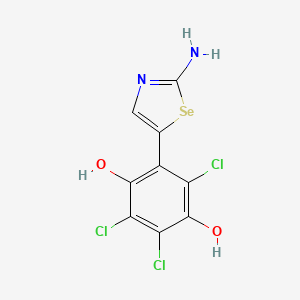
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
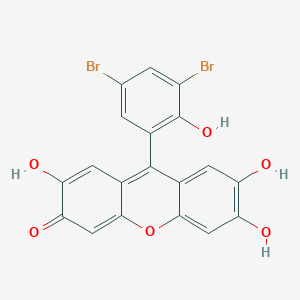
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
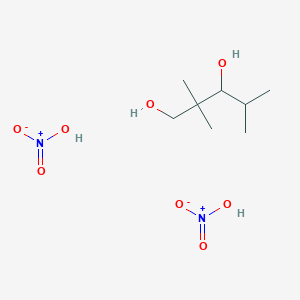
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)


